molecular formula C16H12F2N4O B6454609 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-36-5

2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454609
CAS No.: 2548984-36-5
M. Wt: 314.29 g/mol
InChI Key: JIUVHQMRYCQMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the class of imidazopyridazines. These compounds are known for their diverse pharmacological activities, including kinase inhibition, which makes them potential candidates for anticancer and antimalarial agents . The compound’s unique structure, featuring a cyclopropyl group and difluorophenyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : The compound serves as a scaffold for synthesizing new therapeutic agents targeting various diseases, particularly those involving inflammatory pathways.
  • Pharmacology : It has been evaluated for its pharmacokinetic properties, showing improved metabolic stability compared to similar compounds. Its efficacy in inhibiting IFNγ production has been demonstrated in animal models, indicating potential use in treating autoimmune diseases.
  • Biological Studies : Research has focused on understanding the interactions between this compound and biological targets, providing insights into its mechanism of action and potential side effects.
  • Therapeutic Development : The compound is being investigated for its role in treating conditions such as psoriasis and other inflammatory disorders due to its ability to inhibit key inflammatory cytokines.

Case Study 1: Inhibition of Cytokine Production

In a study conducted on rat models with induced arthritis, 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide demonstrated significant efficacy in reducing IFNγ levels and alleviating symptoms associated with inflammation. This study highlights the compound's potential as a therapeutic agent for autoimmune conditions.

Case Study 2: Synthesis of Derivatives

Research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions at the imidazo[1,2-b]pyridazine core have been explored, leading to compounds with improved potency against TYK2 and related targets.

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryScaffold for new drug developmentPotential for various therapeutic agents
PharmacologyImproved metabolic stabilityEffective in inhibiting IFNγ production
Biological StudiesInteraction studies with biological targetsInsights into mechanism of action
Therapeutic DevelopmentInvestigated for treating inflammatory disordersSignificant efficacy in animal models

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide primarily involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their activity, thereby disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive uncontrolled cell growth .

Comparison with Similar Compounds

Similar compounds to 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide include other imidazopyridazines and pyridazine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and specificity. For instance:

Properties

IUPAC Name

2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-11-4-3-10(7-12(11)18)19-16(23)13-5-6-15-20-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUVHQMRYCQMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.